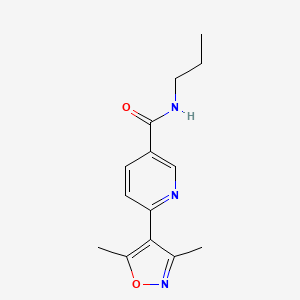
ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate, also known as HOCPCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. HOCPCA is a synthetic derivative of the natural compound, salvinorin A, which is found in the plant Salvia divinorum. In
Mécanisme D'action
Ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate acts as a selective and potent agonist at the kappa opioid receptor, which is located in the central and peripheral nervous systems. Activation of the kappa opioid receptor by ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate results in a decrease in pain sensation and may also have antidepressant and anxiolytic effects. ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate has also been shown to modulate the release of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and addiction.
Biochemical and Physiological Effects:
ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release. It has also been shown to have potential as a treatment for addiction, particularly to opioids. However, further research is needed to fully understand the biochemical and physiological effects of ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate in lab experiments is its high potency and selectivity for the kappa opioid receptor, which allows for precise targeting of this receptor. However, ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate is a synthetic compound and may not fully replicate the effects of natural compounds. Additionally, the synthesis of ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate can be complex and may require specialized equipment and expertise.
Orientations Futures
There are several future directions for research on ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate. One area of interest is the potential use of ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate as a treatment for addiction, particularly to opioids. Another area of interest is the development of ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate analogs with improved pharmacokinetic properties and selectivity for the kappa opioid receptor. Further research is also needed to fully understand the biochemical and physiological effects of ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate involves several steps, including the protection of the hydroxyl group on the benzene ring, the introduction of a piperidine group, and the deprotection of the hydroxyl group. The final product is obtained through esterification of the carboxylic acid group with ethyl alcohol. The synthesis of ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate has been described in detail in various scientific publications.
Applications De Recherche Scientifique
Ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate has been studied for its potential therapeutic properties, particularly in the treatment of addiction and pain. It has been shown to have a high affinity for the kappa opioid receptor, which is involved in the regulation of pain, mood, and addiction. ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate has also been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Propriétés
IUPAC Name |
ethyl 1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-3-21-16(19)13-5-4-8-17(11-13)10-12-6-7-14(18)15(9-12)20-2/h6-7,9,13,18H,3-5,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJPNHPIGQEPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B5109789.png)

![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5109800.png)

![ethyl 3-(3-chlorobenzyl)-1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5109806.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl){[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5109807.png)
![N-(3-bromophenyl)-2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5109818.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5109831.png)

![N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5109843.png)

![4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5109874.png)